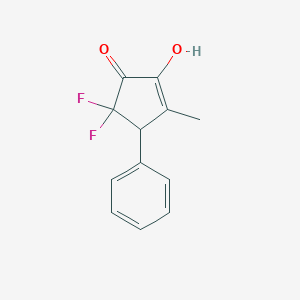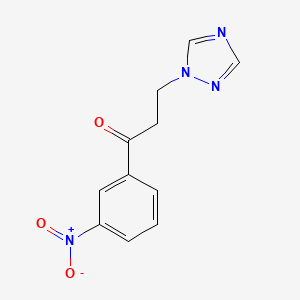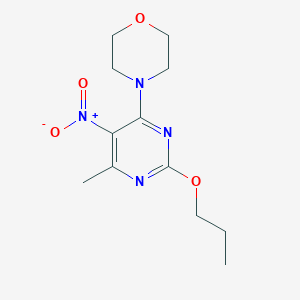
Glycylglycylglycylglycyl-L-serylglycylglycylglycyl-L-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycylglycylglycylglycyl-L-serylglycylglycylglycyl-L-serine is a synthetic peptide composed of multiple glycine residues and two serine residues
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycylglycylglycyl-L-serylglycylglycylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (L-serine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (glycine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process and allow for the large-scale production of peptides with high purity and yield. Optimization of reaction conditions, such as temperature, solvent, and coupling reagents, is crucial for efficient synthesis.
化学反应分析
Types of Reactions
Glycylglycylglycylglycyl-L-serylglycylglycylglycyl-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Amino acid residues can be substituted with other amino acids or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Amino acid derivatives or functional groups with appropriate coupling reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of serine residues can lead to the formation of serine derivatives, while substitution reactions can introduce new functional groups into the peptide.
科学研究应用
Glycylglycylglycylglycyl-L-serylglycylglycylglycyl-L-serine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders and other diseases.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用机制
The mechanism of action of Glycylglycylglycylglycyl-L-serylglycylglycylglycyl-L-serine involves its interaction with specific molecular targets and pathways. The serine residues may play a role in binding to receptors or enzymes, while the glycine residues provide structural flexibility. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Glycyl-L-serine: A simpler peptide with similar structural features.
Glycylglycyl-L-serine: Another peptide with additional glycine residues.
L-serylglycylglycyl-L-serine: A peptide with a different arrangement of glycine and serine residues.
Uniqueness
Glycylglycylglycylglycyl-L-serylglycylglycylglycyl-L-serine is unique due to its extended sequence of glycine residues, which provides flexibility and potential for diverse interactions. The presence of two serine residues also allows for specific binding and reactivity, distinguishing it from simpler peptides.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
459431-96-0 |
|---|---|
分子式 |
C20H33N9O12 |
分子量 |
591.5 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C20H33N9O12/c21-1-12(32)22-2-13(33)23-3-14(34)25-6-17(37)28-10(8-30)19(39)27-5-16(36)24-4-15(35)26-7-18(38)29-11(9-31)20(40)41/h10-11,30-31H,1-9,21H2,(H,22,32)(H,23,33)(H,24,36)(H,25,34)(H,26,35)(H,27,39)(H,28,37)(H,29,38)(H,40,41)/t10-,11-/m0/s1 |
InChI 键 |
NIDFFYQDQLKHFD-QWRGUYRKSA-N |
手性 SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
规范 SMILES |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}-N-ethylbenzamide](/img/structure/B14257858.png)
![N~1~,N~3~,N~5~-Tris[(1S)-1-cyclohexylethyl]benzene-1,3,5-tricarboxamide](/img/structure/B14257865.png)
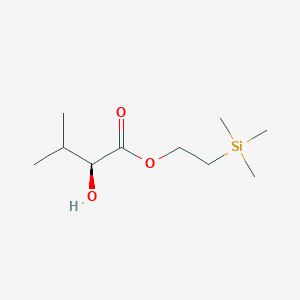
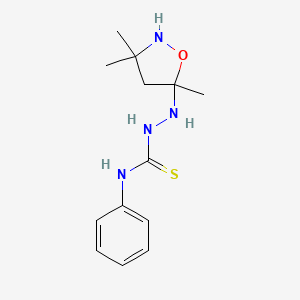

![Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)](/img/structure/B14257894.png)
![6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14257896.png)
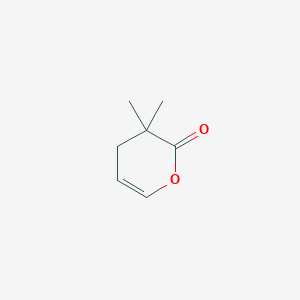
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14257903.png)
